4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity with standardized nomenclature across multiple chemical databases. The compound is registered under Chemical Abstracts Service number 1494-84-4, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry name for this compound is 4-amino-N-(3-fluorophenyl)benzenesulfonamide, which accurately reflects its structural composition. Alternative nomenclature systems recognize this compound under several synonymous names, including 4-Amino-N-(3-fluorophenyl)benzenesulfonamide and this compound, demonstrating the flexibility in chemical naming conventions while maintaining structural accuracy.
The molecular formula C₁₂H₁₁FN₂O₂S defines the precise atomic composition of this compound, indicating the presence of twelve carbon atoms, eleven hydrogen atoms, one fluorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight has been consistently reported as 266.29 to 266.3 grams per mole across multiple sources, providing essential data for quantitative chemical analysis. The compound's International Chemical Identifier string 1S/C12H11FN2O2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H,14H2 serves as a unique computational descriptor for database searches and structural identification. The corresponding International Chemical Identifier Key CXENRUGJGUFZLE-UHFFFAOYSA-N provides a condensed hash representation of the molecular structure, facilitating rapid database queries and cross-referencing.
Classification within Fluorinated Sulfonamides
This compound belongs to the important class of fluorinated sulfonamides, compounds that have garnered significant attention in contemporary chemical research. The classification of this compound within benzenesulfonamides reflects its core structural framework, which consists of a sulfonamide group directly attached to a benzene ring system. Benzenesulfonamides represent a fundamental category of organosulfur compounds characterized by their sulfonamide functional group S-linked to a benzene ring, with many derivatives serving as pharmaceuticals due to their ability to target various enzymes. The fluorine substitution in the phenyl ring of this particular compound places it within the specialized subset of fluorinated aromatic sulfonamides, which have demonstrated enhanced biological properties compared to their non-fluorinated analogs.
Research has consistently shown that fluorinated sulfonamides exhibit superior biological efficacy over their non-fluorinated counterparts, with enhancements in effectiveness arising from resistance to oxidation, electronic alterations, or size modifications brought about by fluorine substitution. The presence of fluorine atoms in aromatic rings makes oxidation unlikely, contributing to the compound's stability and potentially improved pharmacokinetic properties. Studies examining various fluorinated sulfonamide compounds have revealed that the strategic placement of fluorine atoms can significantly impact biological activity, with compounds containing aromatic fluorine substituents showing particularly promising results in enzyme inhibition studies. The electronic effects of fluorine substitution in sulfonamide compounds have been extensively documented, with research demonstrating that fluorine's electronegativity and size contribute to unique binding interactions with biological targets.
The classification system for fluorinated sulfonamides takes into account both the position and number of fluorine substituents, as well as the overall molecular architecture. This compound specifically falls into the category of mono-fluorinated benzenesulfonamides with additional amino functionality, creating a compound class that combines the benefits of fluorine substitution with the reactivity potential of amino groups. This dual functionality positions the compound uniquely within the broader landscape of sulfonamide chemistry, offering possibilities for further derivatization and optimization. The compound's classification is further refined by considering its substitution pattern, with the 3-position fluorine on the phenyl ring and the 4-position amino group on the benzene ring creating a specific regioisomeric arrangement that influences its chemical and physical properties.
Historical Context and Significance in Sulfonamide Chemistry
The historical development of sulfonamide chemistry provides crucial context for understanding the significance of this compound within this important class of compounds. Sulfonamide chemistry traces its origins to 1908, when sulfanilamide was first synthesized by a German chemist, though its therapeutic potential remained unrecognized for decades. In 1917, researchers at the Rockefeller Institute added sulfanilamide to quinine derivatives in an effort to enhance bactericidal properties, but unfortunately, the substance was not tested in experimental animals or humans at that time. The true breakthrough in sulfonamide research occurred in 1927 when the Bayer subsidiary of I. G. Farbenindustrie began systematically screening various dyes for antibacterial effects in animals under the direction of Dr. Gerhard Domagk.
The pivotal moment in sulfonamide history came in 1931 when researchers, acting on the hypothesis that combining a sulfamyl group into a dye molecule might enhance antibacterial activity, tested such a compound on mice and found it effective against streptococcal infections. December 1932 marked another significant milestone when a sulfonamide-containing dye called Prontosil was discovered to be even more specific in its antibacterial action. Prontosil became the first medicine ever discovered that could effectively treat a range of bacterial infections inside the body, demonstrating strong protective action against infections caused by streptococci, including blood infections, childbed fever, and erysipelas. The subsequent discovery that Prontosil was metabolized in the body to release the active compound sulfanilamide led to what became known as the "sulfa craze" of the late 1930s.
The historical impact of sulfonamides on medicine cannot be overstated, as they represented the most profound therapeutic revolution in medical history. As the first and only effective broad-spectrum antibiotic available before penicillin, sulfonamides continued to play a crucial role through the early years of World War II, saving tens of thousands of lives including notable figures such as Franklin Delano Roosevelt Jr. and Winston Churchill. The widespread use of sulfonamides during this period also led to important regulatory developments, including the passage of the Federal Food, Drug, and Cosmetic Act in 1938 in the United States, which granted authority to the Food and Drug Administration to oversee the safety of drugs. Since their initial discovery, thousands of molecules containing the sulfanilamide structure have been created, with over 5,400 permutations documented by 1945, yielding improved formulations with greater effectiveness and reduced toxicity.
Structural Overview and Key Functional Groups
The molecular structure of this compound encompasses several key functional groups that collectively determine its chemical behavior and potential applications. The compound's architecture centers around a benzenesulfonamide core, which consists of a benzene ring directly bonded to a sulfonamide functional group. The sulfonamide group itself represents an organosulfur functionality with the general structure R-S(=O)₂-NR₂, consisting of a sulfonyl group (O=S=O) connected to an amine group. This functional group is characterized by its relative unreactivity and rigidity, properties that typically result in sulfonamides being crystalline compounds. The formation of sulfonamides has historically served as a classic method for converting amines into crystalline derivatives that can be identified by their characteristic melting points.
The structural complexity of this compound extends beyond the basic sulfonamide framework through the incorporation of additional functional groups that significantly influence its properties. The presence of an amino group (-NH₂) at the 4-position of the benzene ring introduces nucleophilic reactivity and hydrogen bonding capabilities to the molecule. This amino substitution creates opportunities for further chemical modification and potentially enhances the compound's ability to interact with biological targets through hydrogen bonding interactions. The positioning of the amino group in the para position relative to the sulfonamide substituent creates a specific electronic environment that influences the compound's overall reactivity profile.
The fluorine substitution at the 3-position of the phenyl ring attached to the sulfonamide nitrogen represents another crucial structural feature that distinguishes this compound from non-fluorinated analogs. Fluorine's unique properties, including its high electronegativity, small size, and strong carbon-fluorine bond, contribute significantly to the compound's overall characteristics. The strategic placement of fluorine in aromatic systems has been shown to enhance biological activity through various mechanisms, including increased lipophilicity, metabolic stability, and altered electronic properties. The 3-position substitution pattern creates a specific spatial arrangement that may influence the compound's binding interactions with potential biological targets while maintaining the aromatic system's stability.
| Functional Group | Position | Chemical Significance | Impact on Properties |
|---|---|---|---|
| Sulfonamide | Central core | Primary reactive site | Crystalline nature, hydrogen bonding |
| Amino group | 4-position benzene ring | Nucleophilic center | Enhanced reactivity, hydrogen bonding capability |
| Fluorine | 3-position phenyl ring | Electronic modulation | Increased stability, altered lipophilicity |
| Benzene rings | Aromatic framework | Structural backbone | Planar geometry, π-π interactions |
The overall three-dimensional structure of this compound reflects the geometric constraints imposed by its constituent functional groups and aromatic systems. The sulfonamide linkage creates a tetrahedral geometry around the sulfur atom, while the aromatic rings maintain their characteristic planar arrangements. The compound's Simplified Molecular Input Line Entry System representation Nc1ccc(cc1)S(=O)(=O)Nc1cccc(c1)F provides a linear notation that captures the connectivity and arrangement of all atoms within the structure. This structural organization results in a compound with defined conformational preferences and specific spatial relationships between functional groups that ultimately determine its chemical and biological properties. The rigid nature of the aromatic systems combined with the conformational constraints of the sulfonamide linkage creates a relatively inflexible molecular framework that may contribute to specific recognition patterns in biological systems.
Properties
IUPAC Name |
4-amino-N-(3-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXENRUGJGUFZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588408 | |
| Record name | 4-Amino-N-(3-fluorophenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1494-84-4 | |
| Record name | 4-Amino-N-(3-fluorophenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1494-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-(3-fluorophenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of an amino group and a sulfonamide moiety, which are critical for its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Streptococcus pneumoniae | 32 µg/mL |
Note: MIC values indicate the lowest concentration of the drug that inhibits visible growth of bacteria.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer Cells
In a study conducted by Smith et al. (2022), the compound was tested against MCF-7 breast cancer cells. The results demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis via mitochondrial pathway |
| HeLa | 15 | Cell cycle arrest |
| A549 | 20 | Induction of reactive oxygen species |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial in bacterial folate synthesis. By inhibiting this enzyme, the compound disrupts nucleotide synthesis, leading to bacterial cell death.
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H12F1N2O2S
- Molecular Weight : 282.31 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug design.
Medicinal Chemistry
4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide has been investigated for its potential therapeutic properties, including:
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. This compound has shown promise against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. A study indicated that derivatives of this compound exhibited significant antibacterial activity with IC50 values ranging from 10 to 50 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential anti-inflammatory applications. Research has demonstrated that structurally similar compounds exhibit IC50 values against COX enzymes between 20 to 50 µM .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can participate in various reactions, including:
- Electrophilic Aromatic Substitution : The amino group can be substituted with different electrophiles, allowing the synthesis of diverse derivatives.
- Microwave-Assisted Synthesis : Recent advancements have shown that microwave-assisted techniques can significantly reduce reaction times from hours to minutes while maintaining high yields .
Case Studies
Several studies have highlighted the biological activity and synthetic utility of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Dabbagh et al. (2014) | N-aryl β-alanine derivatives | Antitumor | >100 µg/mL |
| Nature Study (2024) | Chromene sulfonamide hybrids | Antibacterial | <1 µg/mL |
| JOCPR (2015) | Fluorophenyl morpholine sulfonamides | Antifungal | Variable |
These findings illustrate the compound's potential as a lead structure for developing new therapeutics.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl ring significantly affect biological activity:
- Electron-withdrawing groups , such as fluorine or chlorine, enhance the compound's potency.
- Substituents on the phenyl ring play a crucial role in modulating interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Substituted Pyrimidinyl Sulfonamides
Sulfametazina (4-amino-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide)
- Structure : Features a 4-methylpyrimidin-2-yl group instead of the 3-fluorophenyl substituent.
- Properties : Molecular formula C₁₁H₁₁N₄O₂S (MW: 279.3).
- Solubility : Exhibits higher solubility in alcohol-water binary solvents compared to analogs due to the polar pyrimidinyl group .
- Activity : Used as an antimicrobial agent, with solubility directly influencing bioavailability .
Sulfamerazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide)
- Structure : Contains a 4,6-dimethylpyrimidin-2-yl group.
- Properties : Additional methyl group increases hydrophobicity (MW: 293.3).
- Activity : Enhanced bacterial membrane penetration due to lipophilicity but reduced solubility in aqueous media compared to sulfametazina .
Comparison : The 3-fluorophenyl group in the target compound confers distinct electronic effects compared to pyrimidinyl substituents. Fluorine’s electronegativity may enhance target binding, while pyrimidinyl groups improve solubility but require optimized substituents for potency .
Halogenated Phenyl Sulfonamides
4-amino-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide
- Structure : Substituted with both chlorine and fluorine at positions 3 and 4 of the phenyl ring.
- Properties : Molecular formula C₁₂H₉ClFN₃O₂S (MW: 329.7).
- Activity : Increased lipophilicity from chlorine enhances membrane permeability but may reduce solubility. The dual halogenation could improve binding to hydrophobic pockets in bacterial DHPS .
Fluorine’s smaller size may reduce steric hindrance during target binding compared to bulkier halogens .
Heterocyclic and Aliphatic Sulfonamides
N-(3-amino-4-fluorophenyl)azepane-1-sulfonamide
- Structure : Incorporates an azepane (7-membered cyclic amine) group.
- Properties : Molecular formula C₁₂H₁₈FN₃O₂S (MW: 287.4).
3-(1-aminoethyl)-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide
- Structure: Contains an aminoethyl side chain and chloro-fluorophenyl group.
- Properties : Molecular formula C₁₄H₁₄ClFN₂O₂S (MW: 328.8).
- Activity: The aminoethyl group increases basicity, enhancing water solubility and ionic interactions with targets .
Comparison : The target compound’s simpler structure may offer synthetic advantages, while heterocyclic/aliphatic analogs provide tailored pharmacokinetic profiles .
Multifunctional Sulfonamides
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide
- Structure : Bromo, methoxy, and chloro substituents on the phenyl ring.
- Properties : Molecular formula C₁₃H₁₂BrClN₂O₃S (MW: 391.7).
Comparison : The target compound’s single fluorine substituent avoids excessive hydrophobicity, maintaining a balance between activity and drug-likeness .
Research Findings and Implications
- Antimicrobial Activity : Fluorinated sulfonamides like the target compound may exhibit improved metabolic stability over chlorinated analogs due to fluorine’s resistance to oxidative degradation .
- Solubility Optimization : Pyrimidinyl derivatives (e.g., sulfametazina) demonstrate the importance of polar groups in enhancing aqueous solubility, a key factor in oral bioavailability .
- Structural Complexity: Heterocyclic and aliphatic modifications (e.g., azepane, aminoethyl) highlight trade-offs between synthetic complexity and pharmacokinetic advantages .
Q & A
Basic Research Questions
Q. How can the molecular structure of 4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide be experimentally validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The compound can be crystallized, and data collected at low temperatures (e.g., 98 K) to minimize thermal motion artifacts. SHELXL software is widely used for refinement, leveraging its robust algorithms for handling hydrogen bonding and torsional parameters . For example, co-crystal studies with carboxylic acids reveal hetero-synthon interactions (e.g., NH⋯O and C–H⋯π bonds), which stabilize the lattice .
Q. What are common synthetic routes for this compound?
- Methodological Answer : A two-step synthesis is typical:
Sulfonation : React 4-aminobenzenesulfonyl chloride with 3-fluoroaniline in anhydrous dichloromethane under basic conditions (e.g., pyridine) to form the sulfonamide bond.
Purification : Recrystallize the crude product using ethanol/water mixtures to achieve >95% purity. Microwave-assisted synthesis can reduce reaction times and improve yields .
Q. What biological targets are associated with this compound?
- Methodological Answer : Like other sulfonamides, it competitively inhibits dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis. To confirm activity, perform in vitro enzyme assays using purified DHPS and monitor inhibition via spectrophotometric detection of dihydropteroate formation .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structural refinement?
- Methodological Answer : For disordered regions, use PART instructions in SHELXL to model alternative conformations. Twinning can be addressed with the TWIN/BASF commands. Validate refinement with R-factor convergence (<0.05) and scrutiny of residual electron density maps. Co-crystallization with stabilizing agents (e.g., carboxylic acids) may reduce disorder .
Q. What strategies optimize the compound’s selectivity for bacterial DHPS over human folate pathways?
- Methodological Answer :
- Structural Modifications : Introduce substituents at the sulfonamide’s para-position to sterically hinder binding to human enzymes.
- Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against DHPS homologs. Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic differences .
Q. How do solvent and temperature affect reaction yields in microwave-assisted synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance microwave absorption, reducing reaction times. A temperature gradient (80–120°C) should be tested to identify optimal conditions. Monitor yields via HPLC with a C18 column and UV detection at 254 nm. Higher temperatures (>100°C) may degrade fluorophenyl groups, necessitating careful control .
Q. What analytical techniques resolve conflicting data on metabolite formation in biological studies?
- Methodological Answer :
- LC-MS/MS : Use high-resolution mass spectrometry to identify metabolites (e.g., hydroxylated derivatives).
- Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled sulfonamide.
- Statistical Validation : Apply principal component analysis (PCA) to distinguish artifacts from true metabolites in multi-experiment datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
